molecular formula C12H8N4O4S B2412299 2-(4-nitrobenzenesulfonyl)-2H-1,2,3-benzotriazole CAS No. 941905-31-3

2-(4-nitrobenzenesulfonyl)-2H-1,2,3-benzotriazole

Cat. No.: B2412299
CAS No.: 941905-31-3
M. Wt: 304.28
InChI Key: POMMUMXKKCRZHG-UHFFFAOYSA-N
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Description

2-((4-Nitrophenyl)sulfonyl)-2H-benzo[d][1,2,3]triazole is a compound that belongs to the class of sulfonyl triazoles. These compounds are known for their versatile chemical properties and potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science. The presence of both the sulfonyl and triazole groups in the molecule imparts unique reactivity and stability, making it a valuable compound for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-nitrobenzenesulfonyl)-2H-1,2,3-benzotriazole typically involves the reaction of 4-nitrobenzenesulfonyl chloride with 2H-benzo[d][1,2,3]triazole under basic conditions. The reaction is usually carried out in a solvent such as dichloromethane or acetonitrile, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 2-((4-Nitrophenyl)sulfonyl)-2H-benzo[d][1,2,3]triazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl group can be replaced by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst or sodium dithionite.

    Oxidation: The triazole ring can undergo oxidation reactions, forming various oxidized derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Triethylamine, sodium hydroxide, or potassium carbonate in solvents like dichloromethane or acetonitrile.

    Reduction: Hydrogen gas with palladium on carbon, sodium dithionite in aqueous solution.

    Oxidation: Potassium permanganate, hydrogen peroxide in acidic or basic medium.

Major Products:

    Nucleophilic Substitution: Formation of sulfonamide or sulfonate derivatives.

    Reduction: Formation of 2-((4-aminophenyl)sulfonyl)-2H-benzo[d][1,2,3]triazole.

    Oxidation: Formation of oxidized triazole derivatives.

Scientific Research Applications

2-((4-Nitrophenyl)sulfonyl)-2H-benzo[d][1,2,3]triazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-nitrobenzenesulfonyl)-2H-1,2,3-benzotriazole involves its interaction with biological molecules, particularly enzymes. The sulfonyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. The triazole ring can also participate in hydrogen bonding and π-π interactions, further stabilizing the enzyme-inhibitor complex .

Comparison with Similar Compounds

Uniqueness: 2-((4-Nitrophenyl)sulfonyl)-2H-benzo[d][1,2,3]triazole is unique due to the combination of the sulfonyl and triazole groups, which imparts distinct reactivity and stability. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-(4-nitrophenyl)sulfonylbenzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N4O4S/c17-15(18)9-5-7-10(8-6-9)21(19,20)16-13-11-3-1-2-4-12(11)14-16/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POMMUMXKKCRZHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN(N=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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